molecular formula C10H13ClN2 B2769138 (1-Methyl-1H-indol-3-yl)methanamine hydrochloride CAS No. 1417634-73-1

(1-Methyl-1H-indol-3-yl)methanamine hydrochloride

Cat. No. B2769138
CAS RN: 1417634-73-1
M. Wt: 196.68
InChI Key: UXLNDWBLRQAIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-indol-3-yl)methanamine hydrochloride, also known as MMAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This organic compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely found in nature. MMAH is a white crystalline powder that is soluble in water and has a molecular weight of 202.69 g/mol.

Scientific Research Applications

Inhibiting Tubulin Polymerization

This compound has been used in the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . These synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines . Among them, compound 7d exhibited the most potent activities against these cell lines . Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase and inhibited polymerization of tubulin .

Antifungal Defense

“(1H-Indol-3-yl)methanamine” is an indolic Tryptophan-derived metabolite with antifungal defense properties against Arabidopsis mlo2 mutant .

Antiviral Activity

Indole derivatives, which include “(1H-Indol-3-yl)methanamine”, have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been reported to possess anti-inflammatory activity . This suggests that “(1H-Indol-3-yl)methanamine” could potentially be used in the development of anti-inflammatory drugs.

Anticancer Activity

Indole derivatives have been reported to possess anticancer activity . This suggests that “(1H-Indol-3-yl)methanamine” could potentially be used in the development of anticancer drugs.

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial activity . This suggests that “(1H-Indol-3-yl)methanamine” could potentially be used in the development of antimicrobial drugs.

properties

IUPAC Name

(1-methylindol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-12-7-8(6-11)9-4-2-3-5-10(9)12;/h2-5,7H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLNDWBLRQAIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-indol-3-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.